molecular formula C10H9BrO B3049637 7-Bromo-2-methyl-1-indanone CAS No. 213381-43-2

7-Bromo-2-methyl-1-indanone

Cat. No.: B3049637
CAS No.: 213381-43-2
M. Wt: 225.08 g/mol
InChI Key: QHKFBWKOHWQEFW-UHFFFAOYSA-N
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Description

7-Bromo-2-methyl-1-indanone is an organic compound that belongs to the class of indanones. It is characterized by a bromine atom at the 7th position and a methyl group at the 2nd position on the indanone ring. This compound is typically a colorless to light yellow crystalline solid and is used as an intermediate in organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions: 7-Bromo-2-methyl-1-indanone can be synthesized through the bromination of 2-methyl-1-indanone. The reaction typically involves the use of bromine or a brominating agent in the presence of a catalyst. The reaction conditions often include a solvent such as acetic acid and a temperature range of 0-25°C .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions: 7-Bromo-2-methyl-1-indanone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

7-Bromo-2-methyl-1-indanone has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 7-Bromo-2-methyl-1-indanone involves its interaction with specific molecular targets. The bromine atom and the carbonyl group play crucial roles in its reactivity. The compound can form covalent bonds with nucleophiles, leading to the formation of various derivatives. The exact molecular pathways and targets depend on the specific application and the nature of the reacting species .

Comparison with Similar Compounds

    2-Bromo-1-indanone: Similar structure but lacks the methyl group at the 2nd position.

    7-Methyl-1-indanone: Similar structure but lacks the bromine atom at the 7th position.

    2-Methyl-1-indanone: Lacks the bromine atom at the 7th position.

Uniqueness: 7-Bromo-2-methyl-1-indanone is unique due to the presence of both the bromine atom and the methyl group, which confer distinct chemical properties and reactivity. This dual substitution pattern enhances its utility as an intermediate in organic synthesis and its potential biological activities .

Properties

IUPAC Name

7-bromo-2-methyl-2,3-dihydroinden-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrO/c1-6-5-7-3-2-4-8(11)9(7)10(6)12/h2-4,6H,5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHKFBWKOHWQEFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=C(C1=O)C(=CC=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90579013
Record name 7-Bromo-2-methyl-2,3-dihydro-1H-inden-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90579013
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

213381-43-2
Record name 7-Bromo-2-methyl-2,3-dihydro-1H-inden-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90579013
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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